3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid
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Overview
Description
3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
It is noted that this compound can be used in the synthesis of protacs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound is likely related to its role as a PROTAC linker . PROTACs operate by recruiting an E3 ubiquitin ligase to a specific target protein, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its potential role in protacs, it can be inferred that it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation .
Result of Action
As a potential component of protacs, it may contribute to the selective degradation of target proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid derivatives, which are reacted with appropriate acid chlorides to form substituted anthranilates.
Cyclization: The anthranilates undergo cyclization in the presence of acetic anhydride under reflux conditions to form benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives.
Final Product: The quinazolinone derivatives are further reacted with propionyl chloride and propionic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinazolinone derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone: A closely related compound with similar biological activities.
2-Substituted-4(3H)-quinazolinones: These compounds have similar structures and are used in similar applications.
Uniqueness
3-[3-(4-Oxo-4H-quinazolin-3-yl)-propionylamino]-propionic acid is unique due to its specific propionylamino substitution, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
IUPAC Name |
3-[3-(4-oxoquinazolin-3-yl)propanoylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(15-7-5-13(19)20)6-8-17-9-16-11-4-2-1-3-10(11)14(17)21/h1-4,9H,5-8H2,(H,15,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFTXLYBXLNZGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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